molecular formula C15H18F3NO3S B2649784 N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2034263-23-3

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2649784
CAS No.: 2034263-23-3
M. Wt: 349.37
InChI Key: BDWSENTYLHUPPV-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an oxane ring, a sulfanyl group, and a trifluoromethoxy benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-trifluoromethoxy cyanoacetanilide with 4-sulfanyl-2-methyl-butan-2-ol in the presence of methane sulfonic acid . This reaction yields the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxane ring or the benzamide moiety.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide moiety.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects in diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide and various benzimidazoles . These compounds share structural similarities with N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide but differ in their specific functional groups and overall structure.

Uniqueness

This compound is unique due to the presence of the oxane ring and the trifluoromethoxy group, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c16-15(17,18)22-12-3-1-11(2-4-12)14(20)19-7-10-23-13-5-8-21-9-6-13/h1-4,13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWSENTYLHUPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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